2-Chloro-5-(pyrimidin-4-YL)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-5-(pyrimidin-4-yl)benzoic acid is an organic compound with the molecular formula C11H7ClN2O2. It is a derivative of benzoic acid, where the benzoic acid core is substituted with a chlorine atom at the 2-position and a pyrimidin-4-yl group at the 5-position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-(pyrimidin-4-yl)benzoic acid typically involves the introduction of the pyrimidin-4-yl group onto a chlorinated benzoic acid derivative. One common method involves the reaction of 2-chlorobenzoic acid with a pyrimidine derivative under suitable conditions. For example, the reaction can be carried out in the presence of a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, reagents, and reaction conditions is carefully controlled to minimize costs and environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Chloro-5-(pyrimidin-4-yl)benzoic acid can undergo various chemical reactions, including:
- Substitution Reactions
Eigenschaften
Molekularformel |
C11H7ClN2O2 |
---|---|
Molekulargewicht |
234.64 g/mol |
IUPAC-Name |
2-chloro-5-pyrimidin-4-ylbenzoic acid |
InChI |
InChI=1S/C11H7ClN2O2/c12-9-2-1-7(5-8(9)11(15)16)10-3-4-13-6-14-10/h1-6H,(H,15,16) |
InChI-Schlüssel |
GNSCDDSMDVAGCR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1C2=NC=NC=C2)C(=O)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.